2-Ethylsulfonylphenylboronic acid

Overview

Description

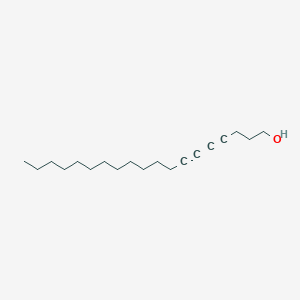

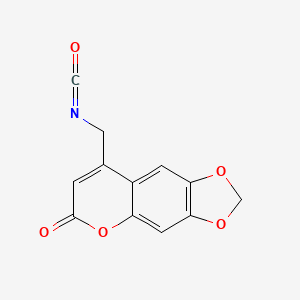

2-Ethylsulfonylphenylboronic acid is a boronic acid derivative . It has a molecular formula of CHBOS, an average mass of 214.046 Da, and a monoisotopic mass of 214.047104 Da .

Molecular Structure Analysis

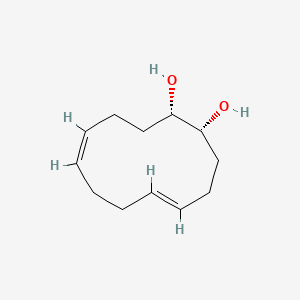

The molecular structure of 2-Ethylsulfonylphenylboronic acid consists of an aromatic ring with a sulfonyl group and an ethyl group attached to it .Physical And Chemical Properties Analysis

2-Ethylsulfonylphenylboronic acid has a molecular formula of C8H11BO4S, a molecular weight of 214.05, and is stored at temperatures between 2-8°C .Scientific Research Applications

Sensing Applications

2-Ethylsulfonylphenylboronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is pivotal for homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The compound’s ability to interact with proteins makes it valuable for biological labelling and protein manipulation. It facilitates the modification of proteins, which is essential for understanding protein functions and interactions .

Separation Technologies

In separation technologies, 2-Ethylsulfonylphenylboronic acid plays a crucial role. It’s used for electrophoresis of glycated molecules, which is significant for the analysis of glycosylated proteins and other biomolecules .

Development of Therapeutics

Boronic acids, including 2-Ethylsulfonylphenylboronic acid , are explored for their potential in developing therapeutics. Their interaction with various biological molecules can lead to novel treatments for a range of diseases .

Biomaterial Applications

Sulfonated molecules like 2-Ethylsulfonylphenylboronic acid have applications in the field of biomaterials. They are used in hydrogels, scaffolds, and nanoparticles, particularly for their unique advantages in enhancing cellular responses such as adhesion, proliferation, and differentiation .

Regenerative Medicine and Drug Delivery

The sulfonation process, which involves introducing sulfonic acid groups, is significant in regenerative medicine and drug delivery2-Ethylsulfonylphenylboronic acid can be used to improve the properties of biomaterials for these applications, addressing challenges like the impermeability of the blood-brain barrier .

Safety and Hazards

properties

IUPAC Name |

(2-ethylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCPGKLAKBQXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660506 | |

| Record name | [2-(Ethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylsulfonylphenylboronic acid | |

CAS RN |

1042443-60-6 | |

| Record name | [2-(Ethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1417967.png)

![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)